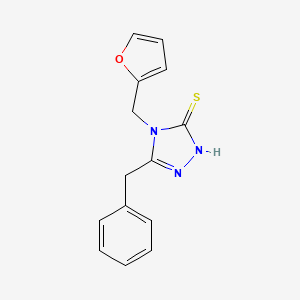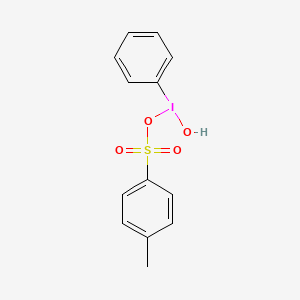
1-Phenyl-2-(1-quinolin-1-iumyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-(1-quinolin-1-iumyl)ethanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-Phenyl-2-(1-quinolin-1-iumyl)ethanone derivatives have shown promising results in cancer research. A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits high antiproliferative activity, acting by intercalating with DNA, inhibiting DNA topoisomerase II, and causing cell cycle arrest in the G2/M phase. This suggests potential as an anti-cancer agent, particularly through apoptosis induction (L. D. Via et al., 2008). Another study on a series of 4-anilinofuro[2,3-b]quinolines, including similar compounds, revealed significant antiproliferative activities against various cancer cell lines, further supporting its potential in cancer treatment (Yeh‐long Chen et al., 2008).
Corrosion Inhibition
Quinoxalin-6-yl derivatives, closely related to this compound, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, increasing with concentration, and form protective films on mild steel surfaces. This highlights their potential application in industrial corrosion protection (L. Olasunkanmi et al., 2015).
Chemoenzymatic Synthesis
In the field of chemoenzymatic synthesis, derivatives of this compound have been used to produce chiral pincer ligands. These ligands, based on 2-aminomethylbenzo[h]quinoline scaffolds, are synthesized through baker's yeast reduction and lipase-mediated dynamic kinetic resolution, demonstrating the compound's versatility in organic synthesis (F. Felluga et al., 2009).
Photoremovable Protecting Group
This compound derivatives have also been utilized as photoremovable protecting groups for carboxylic acids. This application is significant in synthetic chemistry for protecting sensitive functional groups during chemical reactions and then removing the protecting groups using light (Walters N. Atemnkeng et al., 2003).
Antimicrobial Activity
Some derivatives have shown antimicrobial activity. Substituted 1,2,3-triazoles containing a quinoline moiety, structurally related to this compound, have been synthesized and demonstrated notable antimicrobial properties (Bantwal Shivarama Holla et al., 2005).
Electrochemical Synthesis
Electrochemical synthesis involving this compound derivatives has been explored. Electrochemical oxidation in the presence of arylsulfinic acids as nucleophiles has been used to create new phenylpiperazine derivatives, showcasing the compound's utility in electrochemical reactions (D. Nematollahi et al., 2011).
Eigenschaften
Molekularformel |
C17H14NO+ |
|---|---|
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
1-phenyl-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H14NO/c19-17(15-8-2-1-3-9-15)13-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2/q+1 |
InChI-Schlüssel |
SZWQQHOTONBGOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)
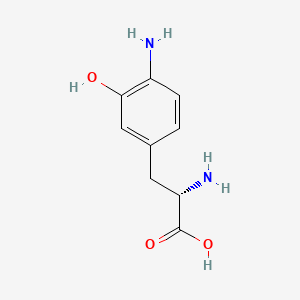
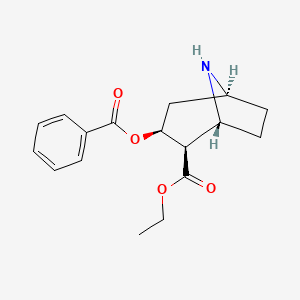

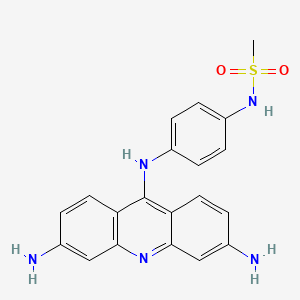
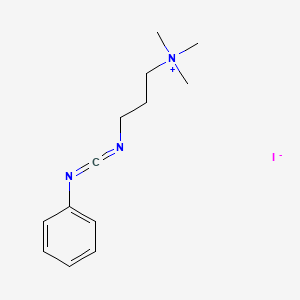
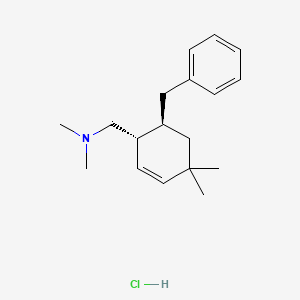
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
